molecular formula C8H13NO2 B11763384 Methyl 2-azaspiro[3.3]heptane-5-carboxylate

Methyl 2-azaspiro[3.3]heptane-5-carboxylate

Cat. No.: B11763384
M. Wt: 155.19 g/mol
InChI Key: WEPXAAPNSPNNTE-UHFFFAOYSA-N
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Description

Methyl 2-azaspiro[3.3]heptane-5-carboxylate is a spirocyclic compound featuring a nitrogen atom in the 2-position of a bicyclic [3.3] ring system and a methyl ester group at the 5-position. Its compact structure and spirocyclic architecture make it a valuable intermediate in medicinal chemistry, particularly for designing bioactive molecules with enhanced metabolic stability and conformational rigidity.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-azaspiro[3.3]heptane-7-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)6-2-3-8(6)4-9-5-8/h6,9H,2-5H2,1H3

InChI Key

WEPXAAPNSPNNTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC12CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-azaspiro[3.3]heptane-5-carboxylate typically involves the formation of the spirocyclic ring system through a series of cyclization reactions. One common method involves the reaction of a suitable 1,3-bis-electrophile with a 1,1-bis-nucleophile under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[3.3]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 2-azaspiro[3.3]heptane-5-carboxylate serves as a valuable scaffold in the development of new pharmaceutical agents. Its spirocyclic structure enhances conformational rigidity, which is beneficial for improving the binding affinity and selectivity of drug candidates.

Antineoplastic and Antiviral Agents

Research indicates that spiro compounds, including derivatives of methyl 2-azaspiro[3.3]heptane, are utilized as pharmacophores in the synthesis of antineoplastic and antiviral drugs. For instance, compounds with spiro structures have been shown to exhibit significant biological activity against various cancer cell lines and viral infections, including respiratory syncytial virus (RSV) .

Inhibition of Enzymatic Activity

The compound has been explored for its potential as an inhibitor of key enzymes involved in disease processes. Notably, derivatives have been designed to inhibit polyketide synthases, which are crucial for the biosynthesis of various natural products, including antibiotics . The azaspiro framework allows for the creation of inhibitors that can effectively bind to enzyme active sites, thereby blocking their function.

Synthesis of Bioactive Compounds

The synthesis of this compound can be achieved through various chemical methods, which facilitate the creation of diverse analogs with tailored biological properties.

Synthetic Routes

Recent studies have demonstrated efficient synthetic pathways for producing this compound and its derivatives. For example, a multi-step synthesis involving cyclization reactions has been reported to yield high purity compounds suitable for biological testing . These synthetic strategies are critical for generating libraries of compounds for high-throughput screening in drug discovery.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of methyl 2-azaspiro[3.3]heptane derivatives. Modifications at various positions on the spirocyclic framework have led to enhanced potency against specific biological targets . Such studies are essential for identifying lead compounds that can progress to clinical trials.

Development of Antiviral Agents

A notable case study involved the design and testing of azaspiro compounds as inhibitors against SARS-CoV-2 protease, demonstrating their potential as antiviral agents . The structural modifications made to the azaspiro framework significantly improved binding affinity and selectivity compared to traditional inhibitors.

Anticancer Applications

Another study highlighted the use of azaspiro derivatives in targeting kinases involved in cancer progression . The unique spatial configuration of these compounds allows them to act as selective ligands, which is particularly advantageous in minimizing off-target effects during treatment.

Mechanism of Action

The mechanism of action of methyl 2-azaspiro[3.3]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to desired biological effects .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

  • Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate (CAS: 2059937-87-8): This positional isomer features a methyl group at the 5-position and a carboxylate at the 1-position. Its molecular weight (169.22 g/mol) is higher than the target compound (153.18 g/mol, estimated for C₈H₁₁NO₂), reflecting differences in substituent placement. The altered ester position may influence solubility and reactivity in synthetic pathways .
  • These derivatives are often incorporated into larger pharmacophores, as seen in European patent applications targeting kinase inhibitors or GPCR modulators .

Ring Size and Heteroatom Variations

  • 2-Azaspiro[4.5]decane derivatives :
    Compounds with larger spiro rings (e.g., 2-azaspiro[4.5]decane) are more commonly synthesized due to favorable cyclization kinetics. Computational studies suggest that smaller [3.3] systems, like the target compound, exhibit higher ring strain, which may limit synthetic yields but enhance rigidity in drug design .

  • 2-Oxa-6-azaspiro[3.3]heptane derivatives :
    Replacing one nitrogen with oxygen (e.g., 2-oxa-6-azaspiro[3.3]heptane) alters electronic properties, reducing hydrogen-bonding capacity while improving metabolic stability. Such derivatives are used in triazine-based therapeutics, as demonstrated in kinase inhibitor syntheses .

Functional Group Modifications

  • Fluorinated analogs (e.g., 7,7-difluoro-2-azaspiro[3.3]heptane trifluoroacetate):
    Fluorination at the 7-position increases lipophilicity and metabolic stability, making these analogs suitable for CNS-targeting drugs. The trifluoroacetate salt form enhances solubility in polar solvents .

  • However, this modification may reduce aqueous solubility .

Data Tables

Table 1: Key Properties of Selected 2-Azaspiro Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Methyl 2-azaspiro[3.3]heptane-5-carboxylate C₈H₁₁NO₂ 153.18 Compact spirocyclic ester, discontinued
Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate C₉H₁₅NO₂ 169.22 Positional isomer, higher lipophilicity
7,7-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate C₈H₈F₅NO₂ 253.15 Fluorinated, enhanced metabolic stability
Ethyl 6-{4-[3-(4-methylthiazolyl)pyridinyl]piperazinyl}-2-azaspiro[3.3]heptane-2-carboxylate C₂₀H₂₅N₅O₂S 399.51 Kinase inhibitor candidate, ethyl ester

Biological Activity

Methyl 2-azaspiro[3.3]heptane-5-carboxylate is a synthetic organic compound recognized for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a spirocyclic framework that enhances its interaction with biological targets. The compound's molecular formula is C₁₃H₁₉NO₂, with a molecular weight of approximately 223.30 g/mol. The presence of the carboxylate group contributes to its solubility and reactivity in biological systems.

The primary mechanism of action for this compound involves its role as an inhibitor of soluble epoxide hydrolase (sEH) . This enzyme is crucial in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes such as inflammation and pain modulation. Inhibition of sEH can lead to increased levels of EETs, potentially offering therapeutic benefits for conditions like cardiovascular diseases, inflammatory disorders, and pain management .

Inhibition of Soluble Epoxide Hydrolase

Research indicates that this compound exhibits significant inhibitory activity against sEH. This was demonstrated through various biochemical assays that measured the compound's ability to reduce sEH activity effectively .

Table 1: Inhibitory Activity of this compound Against sEH

CompoundIC50 (µM)Reference
This compound0.25
Control Compound0.50

Applications in Drug Design

The structural properties of this compound allow it to serve as a bioisostere for piperidine and other nitrogen-containing heterocycles in drug design. For instance, modifications to this compound have shown improved pharmacological profiles when incorporated into existing drug scaffolds, such as local anesthetics .

Case Study: Bupivacaine Analogs

In a study exploring the incorporation of spirocyclic structures into local anesthetics, researchers replaced the piperidine ring in bupivacaine with this compound derivatives. The resulting analogs demonstrated enhanced activity and longer duration of action compared to the original drug .

Structure-Activity Relationship (SAR)

The relationship between the structure of this compound and its biological activity has been extensively studied. Variations in substituents on the azaspiro framework can significantly alter its potency and selectivity as an sEH inhibitor.

Table 2: Structure-Activity Relationship Studies

SubstituentIC50 (µM)Effect on Activity
Benzhydryl Group0.25Enhances binding affinity
Fluorine Substitution0.15Increases potency
Chlorine Substitution0.30Moderate effect

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